molecular formula C6H14ClNO3S B6309447 (4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanol hydrochloride CAS No. 1989859-03-1

(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanol hydrochloride

Cat. No. B6309447
CAS RN: 1989859-03-1
M. Wt: 215.70 g/mol
InChI Key: SOIUBWGZHXWNNV-UHFFFAOYSA-N
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Description

“(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C5H11NO2S·HCl . It is also known as 4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride .


Synthesis Analysis

The synthesis of this compound involves the oxidation reaction of tert-butyl (4-nitrophenyl)sulfonyl(tetrahydro-2H-thiopyran-4-yl)aminoacetate with ketone, providing spatial control for efficient and selective trans-sulfoxide . The isomerically pure trans-sulfoxide derivatives obtained from this reaction can be conveniently synthesized into cis-sulfoxide derivatives through hydrogen chloride catalyzed isomerization .


Molecular Structure Analysis

The molecular weight of “this compound” is 185.67 . The compound appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It is soluble in water . The compound should be stored under an inert atmosphere and should be kept away from moisture as it is hygroscopic .

Safety and Hazards

“(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methanol hydrochloride” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

properties

IUPAC Name

(4-amino-1,1-dioxothian-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S.ClH/c7-6(5-8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIUBWGZHXWNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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